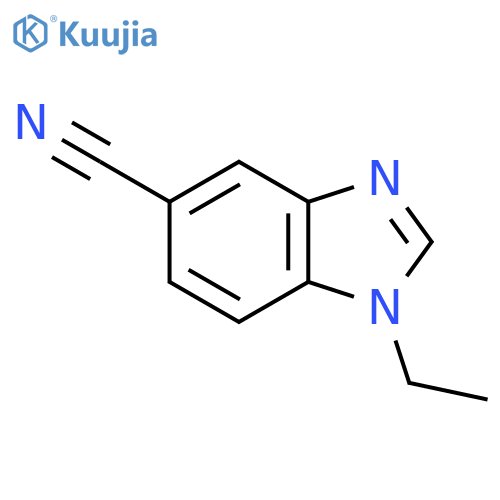Cas no 1120244-47-4 (1-Ethyl-1,3-benzodiazole-5-carbonitrile)

1120244-47-4 structure
商品名:1-Ethyl-1,3-benzodiazole-5-carbonitrile
CAS番号:1120244-47-4
MF:C10H9N3
メガワット:171.198561429977
MDL:MFCD12827521
CID:1088056
PubChem ID:22501583
1-Ethyl-1,3-benzodiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile
- 1-ethylbenzimidazole-5-carbonitrile
- DTXSID10626290
- 1-ETHYL-1H-BENZIMIDAZOLE-5-CARBONITRILE
- VUB24447
- AKOS006332945
- AS-38948
- 1-Ethyl-benzimidazole-5-carbonitrile
- SCHEMBL5085214
- 1-Ethyl-1,3-benzodiazole-5-carbonitrile
- 1120244-47-4
- MFCD12827521
- CS-0441207
- 1-ethyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
-
- MDL: MFCD12827521
- インチ: InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3
- InChIKey: UHXUPSPGFPYATJ-UHFFFAOYSA-N
- ほほえんだ: CCN1C=NC2=C1C=CC(=C2)C#N
計算された属性
- せいみつぶんしりょう: 171.079647300g/mol
- どういたいしつりょう: 171.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 41.6Ų
1-Ethyl-1,3-benzodiazole-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275913-10g |
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile |
1120244-47-4 | 95% | 10g |
$448 | 2021-06-17 | |
| Alichem | A019102525-25g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 96% | 25g |
$584.79 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1232913-5g |
1-ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 95% | 5g |
$175 | 2024-06-07 | |
| A2B Chem LLC | AE14002-5g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 95% | 5g |
$111.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511874-5g |
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile |
1120244-47-4 | 98% | 5g |
¥1268.00 | 2024-08-09 | |
| 1PlusChem | 1P008W2A-25g |
1-ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 96% | 25g |
$383.00 | 2025-02-24 | |
| abcr | AB265403-5 g |
1-Ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 5 g |
€381.90 | 2023-07-20 | ||
| TRC | E899808-250mg |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E899808-1g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 1g |
$144.00 | 2023-05-18 | ||
| TRC | E899808-100mg |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 100mg |
$64.00 | 2023-05-18 |
1-Ethyl-1,3-benzodiazole-5-carbonitrile 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1120244-47-4 (1-Ethyl-1,3-benzodiazole-5-carbonitrile) 関連製品
- 1215206-55-5(5-Cyano-1-isopropylbenzoimidazole)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1120244-47-4)1-Ethyl-1,3-benzodiazole-5-carbonitrile

清らかである:99%
はかる:25g
価格 ($):375.0